molecular formula C24H27O4P B1683678 Trixylenyl phosphate CAS No. 25155-23-1

Trixylenyl phosphate

Cat. No. B1683678
CAS RN: 25155-23-1
M. Wt: 410.4 g/mol
InChI Key: KOWVWXQNQNCRRS-UHFFFAOYSA-N
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Description

Trixylyl Phosphate, also known as TXP or Flame Retardant TXP, is a colorless and odorless liquid with a molecular weight of 326.4 g/mol . It is an aromatic phosphate ester and is generally used as a flame retardant in hydraulic fluids and as a plasticizer . It is toxic by ingestion and skin absorption when pure .


Synthesis Analysis

Trixylenyl phosphate is produced through the reaction of phosphorus oxytrochloride and xylenols . The temperature-dependent viscosity of tert-butylated phosphate esters can be altered by changing the ratio of unsubstituted phenol and 4-tert-butylphenol in their synthesis .


Chemical Reactions Analysis

Organophosphates, such as Trixylenyl Phosphate, are susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .


Physical And Chemical Properties Analysis

Trixylyl Phosphate is a liquid that is insoluble in water . It is stable and does not react rapidly with air or water .

Scientific Research Applications

Hydroxyl Radical Scavenging

Organophosphate compounds such as tris and phosphate buffers are often used in experiments due to their radical scavenging properties. These compounds can protect macromolecules like DNA and proteins from oxidation by hydroxyl radicals, which are highly reactive and produced during chemical reactions like the Fenton reaction. This protective effect has implications for the study of oxidative stress and cellular damage (Khosravifarsani et al., 2016).

Flame Retardants and Environmental Impact

Organophosphate compounds are also utilized as flame retardants and plasticizers. Their presence has been detected globally, even in remote areas, indicating their widespread use and potential environmental impact. Studies have shown that these compounds can undergo long-range atmospheric transport and accumulate in various ecosystems (Möller et al., 2012).

Biotransformation and Bioaccumulation

Research on tris(1,3-dichloro-2-propyl) phosphate (TDCPP), another organophosphate, has shown that it can bioaccumulate in fish and undergo biotransformation, affecting thyroid hormone levels. Such studies are crucial for understanding the ecological and health implications of organophosphate compounds in aquatic organisms (Xu et al., 2015).

Metabolic Pathways

In terrestrial invertebrates, the metabolism of organophosphate compounds like tri-n-butyl phosphate (TBP) has been studied, revealing complex biotransformation pathways. Understanding these pathways is essential for assessing the environmental fate and ecological risks of these compounds (Wang et al., 2018).

Human Exposure and Health Risks

Studies on the metabolism of phosphate flame retardants in human liver fractions have highlighted the potential health risks associated with exposure to these chemicals. Such research is vital for risk assessment and public health policy (Van den Eede et al., 2013).

Indoor Air Quality

Organophosphate flame retardants have been detected in indoor air, indicating potential human exposure through inhalation. This research is crucial for understanding indoor air quality and its impact on human health (Hartmann et al., 2004).

Safety And Hazards

Trixylenyl Phosphate is toxic by ingestion and skin absorption when pure . It produces phosphorus oxide gases during combustion . The primary hazard is a threat to the environment . Immediate steps should be taken to limit its spread to the environment as it easily penetrates soil to contaminate groundwater and nearby waterways .

Future Directions

Trixylyl Phosphate is now banned or restricted in several jurisdictions, due to its poor safety profile . Short term exposure can cause organophosphate-induced delayed neuropathy, but it is also regarded as a reproductive toxin . In the EU, it is classified as a substance of very high concern, requiring authorization to be used .

properties

IUPAC Name

tris(2,4-dimethylphenyl) phosphate
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InChI

InChI=1S/C24H27O4P/c1-16-7-10-22(19(4)13-16)26-29(25,27-23-11-8-17(2)14-20(23)5)28-24-12-9-18(3)15-21(24)6/h7-15H,1-6H3
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InChI Key

KOWVWXQNQNCRRS-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C
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Molecular Formula

C24H27O4P
Record name TRIXYLENYL PHOSPHATE
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DSSTOX Substance ID

DTXSID80959466
Record name Tris(2,4-dimethylphenyl) phosphate
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Molecular Weight

410.4 g/mol
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Physical Description

Toxic by ingestion and skin absorption when pure. Produces phosphorus oxide gases during combustion. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates soil to contaminate groundwater and nearby waterways.
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Boiling Point

469 to 509 °F at 10 mmHg (NTP, 1992)
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Flash Point

450 °F (NTP, 1992)
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Solubility

Insoluble (NTP, 1992), log Kow= 5.63; water solubility= 0.89 ppm at 25 °C /Kronitex TXP/, Sol in benzene, hexane, and chloroform.
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Record name TRIS(2,4-XYLENYL)PHOSPHATE
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Density

1.130 to 1.155 (USCG, 1999), 1.142 at 38 °C/4 °C, Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/
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Record name TRIS(2,4-XYLENYL)PHOSPHATE
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Vapor Pressure

0.00000002 [mmHg]
Record name Tris(2,4-xylenyl)phosphate
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Impurities

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/
Record name TRIS(2,4-XYLENYL)PHOSPHATE
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Product Name

Trixylenyl phosphate

Color/Form

Glassy

CAS RN

25155-23-1, 3862-12-2
Record name TRIXYLENYL PHOSPHATE
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Record name Phenol, 2,4-dimethyl-, 1,1′,1′′-phosphate
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Record name Tris(2,4-xylenyl)phosphate
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Record name Phenol, 2,4-dimethyl-, 1,1',1''-phosphate
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Melting Point

-4 °F (USCG, 1999)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
234
Citations
A Mortensen, O Ladefoged - Neurotoxicology, 1992 - europepmc.org
Two hydraulic fluids, Fyrquel EHC (trixylenyl phosphate) and Reofos 65 (trialkyl/aryl phosphate mixture), were examined for effects of organophosphorus-induced delayed neurotoxicity (…
Number of citations: 11 europepmc.org
MP Marino, DG Placek - CHEMICAL INDUSTRIES-NEW YORK …, 1999 - books.google.com
… , a fire-resistant fluid then based on trixylenyl phosphate, for use in aircraft carrier elevators. … Trixylenyl phosphate became the most commonly used industrial fluid base stock of the …
Number of citations: 17 www.google.com
World Health Organization - 1990 - apps.who.int
… For example, a typical synthetic organic phosphate fluid contains TCP, trixylenyl phosphate, and other TAPs. The compositions of several commercial synthetic organic phosphate fluids …
Number of citations: 223 apps.who.int
PK Kaul, AJ Samson, I Enoch, PM Selvakumar - 2017 - amp.iaamonline.org
… In this study, trixylenyl phosphate (TXP) in combination with dodecyl sulphate (DS) intercalated MgAl LDH (MgAl DS LDH) in different percentage are used as flame retardant. The …
Number of citations: 2 amp.iaamonline.org
E Díaz, A Cazurro, S Ordóñez, A Vega… - Brazilian Journal of …, 2007 - SciELO Brasil
… in different chromatographic liquid phases (Squalane, Carbowax-400, Carbowax-1500, Carbowax-4000, Amine-220, Dinonyl phthalate, Tributyl phosphate and Trixylenyl phosphate). …
Number of citations: 11 www.scielo.br
GA Korneeva, OG Karchevskaya, TE Kron… - … and Technology of …, 2022 - Springer
… which do not contain trixylenyl phosphate. This recommendation is related to the opinion of the European Chemical Agency (ECHA) that trixylenyl phosphate is a dangerous compound …
Number of citations: 3 link.springer.com
DW Grant, L Knott - Analyst, 1964 - pubs.rsc.org
… trixylenyl phosphate on Celite). A column temperature of 110" C was used. Photocopies of a typical chromatogram were circulated; gas flow-rate and recorder speeds were adjusted by …
Number of citations: 1 pubs.rsc.org
T Haga, K Nakayama - Shinku, 1965 - jstage.jst.go.jp
… It is presumed that the chemical species is not tricresyl phosphate, but is probably trixylenyl phosphate, although it is written to be triaryl phosphate in the commercial literature of the …
Number of citations: 2 www.jstage.jst.go.jp
O Mlejnek - CHEMICKE ZVESTI, 1968 - chempap.org
… diam., of 4% trixylenyl phosphate and 3% Bentone B-27 on Embacel pretreated with hexamethyldisilazane. The relative retention time increased in the order of phenol, 2-methylphenol, …
Number of citations: 4 chempap.org
K Kademoglou, F Xu, JA Padilla-Sanchez… - Environment …, 2017 - Elsevier
… To the best of our knowledge, this is the first report of isodecyldiphenyl phosphate (iDPP) and trixylenyl phosphate (TXP) in indoor environments. iDPP was the most abundant …
Number of citations: 116 www.sciencedirect.com

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